2,7-Dimethylacridine-3,6-diamine

Catalog No.
S517120
CAS No.
92-26-2
M.F
C15H15N3
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethylacridine-3,6-diamine

CAS Number

92-26-2

Product Name

2,7-Dimethylacridine-3,6-diamine

IUPAC Name

2,7-dimethylacridine-3,6-diamine

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C15H15N3/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16/h3-7H,16-17H2,1-2H3

InChI Key

HGHJYCKSBMCGRK-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N

Solubility

Soluble in DMSO

Synonyms

acridine yellow, acridine yellow, mono(-4)-tetrachlorthallate(1-), acridine yellow, monohydrochloride

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N

Description

The exact mass of the compound Acridine Yellow is 237.1266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DNA Staining and Imaging

Acridine Yellow exhibits a strong affinity for DNA due to a process called intercalation, where the planar structure of the dye inserts itself between the base pairs of the DNA double helix []. This interaction leads to enhanced fluorescence of the dye, making it a valuable tool for visualizing DNA in cells and tissues. Researchers use Acridine Yellow for various purposes, including:

  • Flow cytometry: This technique allows researchers to analyze the cell cycle and DNA content of individual cells. Acridine Yellow can differentiate between cells in different stages of the cell cycle based on their DNA content [].
  • Microscopy: Acridine Yellow staining is a simple and cost-effective method for visualizing nuclei and chromosomes in microscopy studies [].

Plasma and Mitochondrial Membrane Potential Indicator

Acridine Yellow can accumulate within cells depending on the electrical potential across their membranes. This makes it a potential tool for studying membrane potential in various cell types:

  • Plasma membrane potential: Acridine Yellow accumulates in yeast cells with a functional plasma membrane potential. Changes in fluorescence intensity can be used to estimate and monitor changes in this potential. However, this application requires further research for validation.
  • Mitochondrial membrane potential: Acridine Yellow can also accumulate in mitochondria, which have their own membrane potential. This property allows researchers to assess mitochondrial function indirectly.

2,7-Dimethylacridine-3,6-diamine is an organic compound characterized by its acridine backbone, which features two methyl groups at the 2 and 7 positions and amino groups at the 3 and 6 positions. Its chemical formula is C15H15N3C_{15}H_{15}N_{3} and it is known for its fluorescent properties, making it useful in various applications, including as a dye and a probe in biological systems . The compound has garnered attention for its potential in fluorescence-based detection methods due to its structural features that enhance photophysical properties.

Typical of amines and aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The amino groups can react with electrophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, which are often used in fluorescent probes.
  • Polymerization: This compound can be utilized to synthesize polyimides through condensation with anhydrides, leading to materials with enhanced thermal stability .

The biological activity of 2,7-dimethylacridine-3,6-diamine has been explored primarily in the context of its use as a fluorescent dye. It exhibits strong bluish-green fluorescence and is employed in histological staining and as a fluorescent probe for measuring cytoplasmic pH changes in cells . Additionally, it has been noted for its mutagenic properties, which can damage DNA, making it relevant in microbiological studies .

Synthesis of 2,7-dimethylacridine-3,6-diamine typically involves:

  • Starting Materials: The synthesis often begins with commercially available acridine derivatives.
  • Methylation: Methyl groups are introduced at the 2 and 7 positions through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Amination: The introduction of amino groups at the 3 and 6 positions can be achieved through reduction of appropriate nitro precursors or direct amination methods .

The applications of 2,7-dimethylacridine-3,6-diamine include:

  • Fluorescent Dyes: Utilized in biological imaging and as a fluorescent probe.
  • Histological Stains: Employed in microscopy for staining cellular components.
  • Polymer Chemistry: Acts as a monomer in the synthesis of polyimides with desirable thermal properties .
  • Analytical Chemistry: Used for detecting specific analytes through fluorescence quenching mechanisms .

Interaction studies involving 2,7-dimethylacridine-3,6-diamine have highlighted its ability to form complexes with various analytes. For instance:

  • Fluorescence Quenching: It has been shown to selectively quench fluorescence in the presence of nitro aromatic compounds like picric acid. This interaction involves both static and dynamic mechanisms and is characterized by a high quenching constant .
  • Biological Interactions: Studies indicate that it interacts with cellular components, influencing cellular processes such as pH measurement and potentially affecting DNA integrity due to its mutagenic properties .

Several compounds share structural similarities with 2,7-dimethylacridine-3,6-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Acridine YellowContains similar acridine structureKnown for strong fluorescence and mutagenicity
Acridine OrangeSimilar acridine backboneUsed extensively as a nucleic acid stain
9-AminoacridineAmino group at position 9Primarily used as a fluorescent probe
3-Amino-9-methylacridineMethyl group at position 9Used in dye applications

While these compounds share common structural features related to the acridine core, each possesses unique functional groups that dictate their specific applications and biological activities. For example, while acridine yellow is noted for its mutagenic properties, 2,7-dimethylacridine-3,6-diamine's unique positioning of amino groups enhances its utility as a fluorescent probe.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

237.126597491 g/mol

Monoisotopic Mass

237.126597491 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8FFU4K83E9

Related CAS

135-49-9 (mono-hydrochloride)

Other CAS

92-26-2

Wikipedia

Acridine_yellow

General Manufacturing Information

3,6-Acridinediamine, 2,7-dimethyl-: INACTIVE

Dates

Modify: 2024-02-18
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